molecular formula C23H19F3N4O5 B11672398 4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid

4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B11672398
M. Wt: 488.4 g/mol
InChI Key: ROKDAHAUGVMPBS-KKMKTNMSSA-N
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Description

4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid involves multiple steps, including the formation of the pyrrole ring and the subsequent attachment of the benzoic acid moiety. The reaction conditions typically require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and benzoic acid derivatives, such as:

Uniqueness

What sets 4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H19F3N4O5

Molecular Weight

488.4 g/mol

IUPAC Name

4-[2,5-dimethyl-3-[(E)-[[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C23H19F3N4O5/c1-13-9-17(14(2)29(13)19-7-4-15(5-8-19)22(32)33)12-27-28-21(31)10-16-3-6-18(23(24,25)26)11-20(16)30(34)35/h3-9,11-12H,10H2,1-2H3,(H,28,31)(H,32,33)/b27-12+

InChI Key

ROKDAHAUGVMPBS-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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